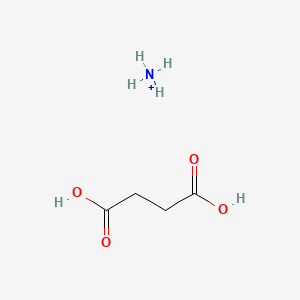

Azanium;butanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

A water-soluble, colorless crystal with an acid taste that is used as a chemical intermediate, in medicine, the manufacture of lacquers, and to make perfume esters. It is also used in foods as a sequestrant, buffer, and a neutralizing agent. (Hawley's Condensed Chemical Dictionary, 12th ed, p1099; McGraw-Hill Dictionary of Scientific and Technical Terms, 4th ed, p1851)

Applications De Recherche Scientifique

Conformational Analysis and Solvent Effects

- NMR and Quantum-Mechanical Investigation of Butanedioic Acid : A study analyzed the conformational preferences of 1,4-butanedioic (succinic) acid and its salts in water and tetrahydrofuran (THF) solvents using vicinal proton-proton NMR couplings. The results highlighted the influence of solvent on the conformational equilibria, with THF showing significant differences in gauche percentages compared to water. The study provides insights into the molecular structure and behavior of butanedioic acid in various solvents (Kent et al., 2002).

- Conformations of 2-Carboxy-1,4-Butanedioic Acid in DMSO : Intramolecular hydrogen bonding and conformational equilibria of 2-carboxy-1,4-butanedioic acid in dimethyl sulfoxide (DMSO) were studied. This research provides insights into the molecular behavior of butanedioic acid derivatives in a specific solvent, which is crucial for understanding its applications in various scientific fields (Nair & Roberts, 2003).

Industrial and Construction Applications

- Succinic Acid in Construction Materials : Research explored the impact of succinic acid on concrete strength, revealing that it acts as a construction additive and plasticizer. The study found an increase in compression intensity with higher succinic acid concentrations, optimal at 1% in various concrete mixes (Parashar et al., 2021).

- Metabolic Engineering for Butanediol Production : A groundbreaking study on Escherichia coli metabolic engineering for the direct production of 1,4-butanediol from renewable carbohydrate feedstocks. This research has significant implications for sustainable chemical production, highlighting the potential of bio-based processes in replacing traditional methods reliant on fossil fuels (Yim et al., 2011).

Pharmaceutical and Chemical Applications

- Antibacterial Efficacy of Azelaic Acid Diesters : The study evaluated various diesters of azelaic acid for their antibacterial properties, specifically against acne-related bacteria. The research found promising activity, suggesting potential pharmaceutical applications for these compounds (Charnock, Brudeli, & Klaveness, 2004).

- Degradable Poly(β-amino esters) : Research on the synthesis, characterization, and self-assembly with plasmid DNA of poly(β-aminoesters) derived from 1,4-butanediol diacrylate. The polymers showed potential for biomedical applications due to their noncytotoxic nature and ability to interact electrostatically with DNA (Lynn & Langer, 2000).

Propriétés

Nom du produit |

Azanium;butanedioic acid |

|---|---|

Formule moléculaire |

C4H10NO4+ |

Poids moléculaire |

136.13 g/mol |

Nom IUPAC |

azanium;butanedioic acid |

InChI |

InChI=1S/C4H6O4.H3N/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);1H3/p+1 |

Clé InChI |

ZBALFGIGLVIXBV-UHFFFAOYSA-O |

SMILES canonique |

C(CC(=O)O)C(=O)O.[NH4+] |

Synonymes |

1,2 Ethanedicarboxylic Acid 1,2-Ethanedicarboxylic Acid 1,4 Butanedioic Acid 1,4-Butanedioic Acid Ammonium Succinate Butanedioic Acid Potassium Succinate Succinate Succinate, Ammonium Succinate, Potassium Succinic Acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol](/img/structure/B1251580.png)

![(2S,3R,4S,5S,6R)-2-[[(1S,3R,4S,6S)-3-hydroxy-1,4-bis(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1251583.png)